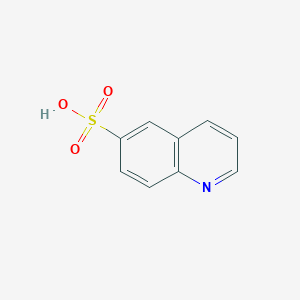![molecular formula C9H8N2O6 B189183 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol CAS No. 6291-50-5](/img/structure/B189183.png)
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol, also known as MNPN, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. MNPN is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 275.2 g/mol. In
科学研究应用
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has been used in various scientific research applications, including as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has been shown to selectively detect NO in the presence of other reactive oxygen species, making it a valuable tool for studying the role of NO in biological systems.
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has also been used as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to produce reactive oxygen species that can kill cancer cells. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has been shown to have high phototoxicity towards cancer cells, making it a promising candidate for PDT.
作用机制
The mechanism of action of 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol in biological systems is not fully understood. However, it is known that 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol can undergo a photochemical reaction in the presence of light to produce reactive oxygen species, which can cause oxidative damage to cells. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has also been shown to interact with proteins and enzymes in biological systems, which may contribute to its biological effects.
生化和生理效应
Studies have shown that 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol can induce oxidative stress and DNA damage in cells, leading to cell death. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has been shown to have low toxicity towards normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has several advantages for lab experiments, including its high phototoxicity towards cancer cells, its selectivity for NO detection, and its low toxicity towards normal cells. However, 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to use in biological systems. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol also has a short half-life in biological systems, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol research, including the development of more efficient synthesis methods, the optimization of 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol for use in biological systems, and the exploration of its potential as a therapeutic agent for cancer and other diseases. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol could also be used as a tool for studying the role of NO in biological systems and for developing new methods for detecting NO in vivo.
合成方法
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol can be synthesized through a multistep process that involves the reaction of 2-methoxy-4-nitrophenol with ethyl nitroacetate in the presence of a base to form the intermediate compound, 2-methoxy-3-nitro-4-ethoxycarbonylphenol. This intermediate compound is then treated with acetic anhydride and pyridine to form 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol. The synthesis method for 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has been optimized to produce high yields and purity of the compound.
属性
CAS 编号 |
6291-50-5 |
|---|---|
产品名称 |
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol |
分子式 |
C9H8N2O6 |
分子量 |
240.17 g/mol |
IUPAC 名称 |
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C9H8N2O6/c1-17-9-7(12)3-2-6(4-5-10(13)14)8(9)11(15)16/h2-5,12H,1H3/b5-4+ |
InChI 键 |
ZAUXRJBGUWQKHU-SNAWJCMRSA-N |
手性 SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])/C=C/[N+](=O)[O-])O |
SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C=C[N+](=O)[O-])O |
规范 SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C=C[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





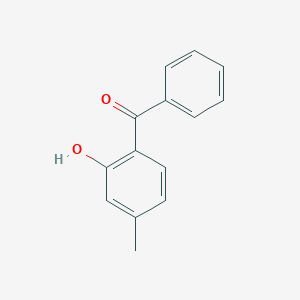
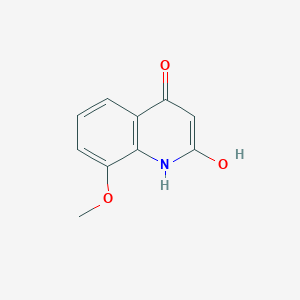
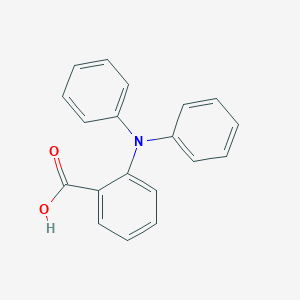
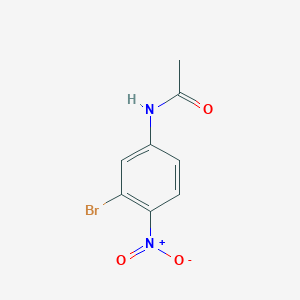
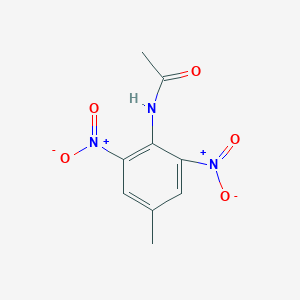
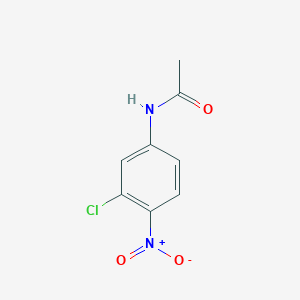
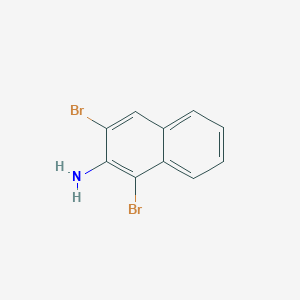
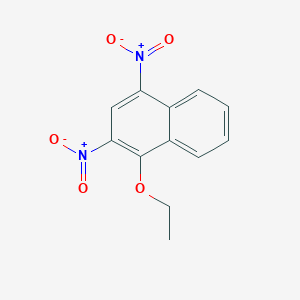
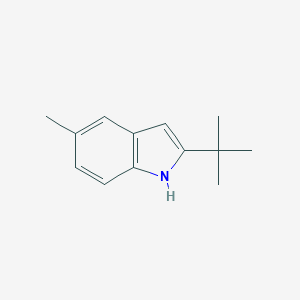
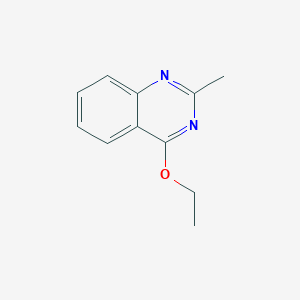
![6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B189124.png)
